Product packaging for Benzyloxy carbonyl-PEG3-acid(Cat. No.:)

Benzyloxy carbonyl-PEG3-acid

Cat. No.: B606025
M. Wt: 340.4 g/mol
InChI Key: XTVQHJQMAHLFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyloxy carbonyl-PEG3-acid is a Benzyl PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O7 B606025 Benzyloxy carbonyl-PEG3-acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[2-(3-oxo-3-phenylmethoxypropoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O7/c18-16(19)6-8-21-10-12-23-13-11-22-9-7-17(20)24-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVQHJQMAHLFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

I. Conceptual Framework and Strategic Significance of Benzyloxy Carbonyl Peg3 Acid in Advanced Chemical Research

Benzyloxycarbonyl-PEG3-acid as a Polyethylene (B3416737) Glycol (PEG) Linker in Molecular Design

At its core, Benzyloxycarbonyl-PEG3-acid is a polyethylene glycol (PEG) linker, a class of molecules widely used to connect two or more different molecules. schem.jp These linkers, also known as spacers, are vital in bioconjugation for attaching labels, drugs, or other moieties to proteins, antibodies, or peptides without compromising their biological activity. schem.jpthermofisher.com The PEG component of this linker provides a flexible, hydrophilic bridge, which is often advantageous in biological applications. schem.jpinterchim.fr

The defined length of the triethylene glycol (PEG3) portion of the molecule allows for precise control over the distance between the conjugated entities. thermofisher.com This is particularly important in applications such as Förster Resonance Energy Transfer (FRET), where the distance between donor and acceptor fluorophores is critical, and in drug-linker constructs for antibody-drug conjugates (ADCs), where the linker length can influence efficacy and stability.

Role of the Benzyloxycarbonyl (Cbz) Protecting Group in Synthetic Selectivity

The Benzyloxycarbonyl (Cbz or Z) group is a well-established protecting group for amines in organic synthesis. numberanalytics.comtotal-synthesis.comwikipedia.org Its primary function is to temporarily mask the reactivity of an amine functional group, preventing it from participating in unwanted side reactions during a multi-step synthesis. numberanalytics.com This selective protection is fundamental to achieving high yields and purity in complex synthetic pathways, particularly in peptide synthesis, where sequential addition of amino acids is required. numberanalytics.comwikipedia.org

The Cbz group was first introduced by Max Bergmann and Leonidas Zervas in 1932 and became a cornerstone of controlled peptide synthesis. wikipedia.org It is typically installed by reacting an amine with benzyl (B1604629) chloroformate under basic conditions. total-synthesis.comwikipedia.org One of the key advantages of the Cbz group is its stability under a range of reaction conditions, including those involving acids and bases. total-synthesis.com It can be selectively removed under mild conditions, most commonly through catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide. weebly.commasterorganicchemistry.com This orthogonality allows for the deprotection of the Cbz group without affecting other sensitive functional groups in the molecule. total-synthesis.com

Table 1: Comparison of Common Amine Protecting Groups

Protecting GroupAbbreviationStructureInstallation ReagentDeprotection ConditionsKey Features
BenzyloxycarbonylCbz, ZC₆H₅CH₂OCO-Benzyl chloroformateH₂, Pd/C (catalytic hydrogenation)Stable to acids and bases; removable under neutral conditions. total-synthesis.commasterorganicchemistry.com
tert-ButoxycarbonylBoc(CH₃)₃COCO-Di-tert-butyl dicarbonateStrong acid (e.g., TFA)Stable to base and hydrogenation; acid-labile. masterorganicchemistry.com
FluorenylmethyloxycarbonylFmocC₁₄H₉CH₂OCO-Fmoc-Cl, Fmoc-OSuBase (e.g., piperidine)Stable to acid and hydrogenation; base-labile. masterorganicchemistry.com

Carboxylic Acid Moiety as a Versatile Functional Handle for Conjugation Strategies

The terminal carboxylic acid (-COOH) group on Benzyloxycarbonyl-PEG3-acid serves as a highly versatile functional handle for conjugation. msu.edupressbooks.pub Carboxylic acids are a common functional group in organic chemistry and can readily react with a variety of nucleophiles, most notably primary and secondary amines, to form stable amide bonds. biosyn.com This reaction is one of the most reliable and widely used methods for covalently linking molecules in bioconjugation.

The formation of an amide bond typically requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack. This is usually achieved using coupling agents such as carbodiimides (e.g., DCC, EDC) often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and minimize side reactions. The activated carboxylic acid then reacts with an amine to form the desired amide linkage.

Table 2: Common Conjugation Reactions Involving Carboxylic Acids

Reacting Partner (Functional Group)Coupling ChemistryResulting Linkage
Amine (-NH₂)Carbodiimide (EDC, DCC)Amide (-CONH-)
Alcohol (-OH)Fischer Esterification (acid catalyst)Ester (-COO-)
Hydrazine (-NHNH₂)Carbodiimide (EDC, DCC)Hydrazide (-CONHNH-)

The presence of this reactive handle allows for the attachment of Benzyloxycarbonyl-PEG3-acid to a wide array of molecules, including proteins (via lysine (B10760008) residues), aminated surfaces, or other synthetic molecules bearing an amine group.

Hydrophilicity Contribution of the Triethylene Glycol (PEG3) Spacer in Biological Systems

The triethylene glycol (PEG3) spacer is a short chain of repeating ethylene (B1197577) oxide units. schem.jp One of the most significant properties of PEG is its hydrophilicity, or its ability to interact favorably with water. thermofisher.cominterchim.fr When incorporated into a larger molecule, the PEG3 spacer can impart increased water solubility and reduce aggregation. thermofisher.comnih.gov This is particularly advantageous in biological and pharmaceutical applications, where maintaining the solubility of proteins, peptides, and other biomolecules in aqueous environments is often a challenge. thermofisher.com

Ii. Synthetic Methodologies for Benzyloxy Carbonyl Peg3 Acid and Its Derivations

Preparative Routes to Benzyloxycarbonyl-PEG3-acid as a Foundational Building Block

The synthesis of Benzyloxycarbonyl-PEG3-acid typically involves the use of starting materials that already contain the core triethylene glycol unit. The general strategy focuses on the differential protection of the terminal hydroxyl groups, followed by oxidation of one terminus to a carboxylic acid and protection of the other as a Cbz-amine. While specific proprietary methods for its direct synthesis are not extensively detailed in publicly available literature, the construction of similar PEGylated molecules provides insight into the probable synthetic pathways. These routes often rely on the principles of Williamson ether synthesis to build the PEG chain, followed by functional group interconversions.

A plausible, though not explicitly documented, synthetic approach could begin with triethylene glycol. One terminal alcohol would be selectively protected, for example, as a tert-butyl ether. The remaining free alcohol could then be converted to an amine, which is subsequently protected with a benzyloxycarbonyl group. Finally, the tert-butyl ether at the other end would be cleaved and the resulting alcohol oxidized to the carboxylic acid to yield the target compound. The modular nature of such a synthesis allows for the creation of a library of related compounds with varying PEG lengths. broadpharm.combroadpharm.com

Selective Functionalization Strategies at the Carboxylic Acid Terminus

The carboxylic acid moiety of Benzyloxycarbonyl-PEG3-acid is a key functional handle for conjugation, most commonly through the formation of amide bonds. broadpharm.com

Amide Bond Formation via Coupling Reagents (e.g., EDC, HATU)

The reaction of the carboxylic acid with a primary amine is not spontaneous and requires the use of a coupling agent to activate the carboxyl group. medchemexpress.com Commonly employed reagents for this purpose include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). broadpharm.commedchemexpress.com

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): In the presence of an amine, EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the primary amine to form a stable amide bond. nih.gov To improve efficiency and minimize side reactions, EDC is often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.net

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is another powerful coupling reagent that converts the carboxylic acid into an active ester, which then efficiently reacts with the amine. medchemexpress.com HATU-mediated couplings are known for their high yields and low rates of racemization, particularly in peptide synthesis. medchemexpress.comresearchgate.net These reactions are typically carried out in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.gov

The choice between EDC and HATU often depends on the specific substrates and desired reaction conditions. Both methods are widely used to conjugate Benzyloxycarbonyl-PEG3-acid to amine-containing molecules. broadpharm.commedchemexpress.com

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditive/BaseKey Features
EDCHOBt, NHSWidely used, cost-effective.
HATUDIPEAHigh efficiency, low racemization. medchemexpress.com

Esterification and Other Carboxylic Acid Derivatizations

While amide bond formation is the most common, the carboxylic acid of Benzyloxycarbonyl-PEG3-acid can also undergo other derivatizations. For instance, it can be esterified by reaction with an alcohol under acidic conditions or by using coupling agents. A particularly useful derivative is the N-hydroxysuccinimide (NHS) ester. creative-biolabs.commedchemexpress.com The NHS ester of Benzyloxycarbonyl-PEG3-acid is a stable, activated form that can be isolated and later reacted with a primary amine under mild conditions to form an amide bond, providing a convenient two-step conjugation strategy. creative-biolabs.commedchemexpress.com

Orthogonal Deprotection of the Benzyloxycarbonyl Group via Hydrogenolysis

A key feature of Benzyloxycarbonyl-PEG3-acid is the Cbz protecting group, which is orthogonal to many other protecting groups used in organic synthesis, such as the Boc and Fmoc groups. total-synthesis.comacs.org This orthogonality allows for the selective removal of the Cbz group without affecting other parts of the molecule.

The standard method for Cbz deprotection is hydrogenolysis. broadpharm.comtotal-synthesis.com This involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). total-synthesis.comresearchgate.net The reaction proceeds via the reductive cleavage of the carbon-oxygen bond of the carbamate (B1207046), releasing the free amine, carbon dioxide, and toluene. total-synthesis.com Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of Pd/C, can also be employed. researchgate.net This method is advantageous as it avoids the need for a pressurized hydrogen gas apparatus. The mild and specific nature of hydrogenolysis makes it a highly reliable method in complex, multi-step syntheses. total-synthesis.comresearchgate.net

Iterative Synthesis Approaches for PEG-based Linkers and Analogs

The synthetic principles applied to Benzyloxycarbonyl-PEG3-acid can be extended to create a variety of related PEG-based linkers. Iterative approaches allow for the synthesis of monodisperse PEG chains of defined lengths. researchgate.netbeilstein-journals.org These methods typically involve a stepwise addition of ethylene (B1197577) glycol units.

One common strategy employs a building block with two different protecting groups at each end, for example, a base-labile group and an acid-labile group. beilstein-journals.org A typical iterative cycle would involve:

Deprotection of one end of the PEG chain.

Coupling with a protected PEG monomer.

Purification of the elongated chain.

This cycle can be repeated to achieve the desired PEG length. researchgate.netbeilstein-journals.org By using building blocks like Benzyloxycarbonyl-PEG3-acid, or derivatives thereof, it is possible to construct longer, heterobifunctional linkers with a Cbz-protected amine at one terminus and a carboxylic acid at the other. issuu.com This iterative methodology provides access to a wide range of PEG linkers with tailored lengths and functionalities, crucial for applications in drug delivery and the development of complex bioconjugates. researchgate.netnih.gov

Iii. Benzyloxy Carbonyl Peg3 Acid in Advanced Molecular Construction

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative bivalent molecules engineered to co-opt the body's own ubiquitin-proteasome system to selectively eliminate target proteins. medchemexpress.commedchemexpress.comexplorationpub.com These chimeras consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. medchemexpress.commedchemexpress.comexplorationpub.com This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. explorationpub.comnih.gov Benzyloxycarbonyl-PEG3-acid is a frequently utilized PEG-based linker in the synthesis of these complex molecules. medchemexpress.comtargetmol.com

Linker Length and Flexibility Optimization in PROTAC Development

The use of PEG chains of varying lengths allows for systematic optimization of the distance between the two protein-binding ligands, which can dramatically affect the degradation efficiency. biochempeg.comnih.gov For instance, research on Ribonuclease-Targeting Chimeras (RiboTACs) demonstrated that systematically increasing the PEG linker length from two to eight units enhanced potency, while further increases led to decreased activity. acs.org This highlights that an optimal linker length is crucial for maximal activity. acs.orgnih.gov The inherent flexibility of the PEG chain is also thought to be important, though excessive flexibility can be detrimental. Some studies have explored replacing flexible PEG linkers with more rigid structures to improve potency. nih.gov The ethylene (B1197577) glycol units in linkers like PEG3 contribute to the molecule's solubility and can influence cell permeability. biochempeg.com However, the specific atomic composition matters; in one case, replacing an alkyl chain with PEG3 units inhibited PROTAC activity, suggesting that the introduction of oxygen atoms can sometimes be unfavorable for ternary complex formation. explorationpub.com

Table 1: Impact of Linker Properties on PROTAC Efficacy

Linker Characteristic Influence on PROTAC Function Research Finding Example Citation
Length Affects the distance between the POI and E3 ligase, crucial for productive ternary complex formation and subsequent degradation. In ER-α targeting PROTACs, a 16-atom chain length was found to be optimal for maximal degradation activity. nih.gov
Flexibility Allows the PROTAC to adopt a favorable conformation for binding both proteins simultaneously. The conformation of the PEG3 linker in the well-studied PROTAC MZ1 is crucial for the formation of intermolecular interactions within the ternary complex. chemrxiv.orgchemrxiv.org

| Composition | Influences physicochemical properties like solubility and cell permeability, and can directly impact biological activity. | Replacing an alkyl linker with a PEG3 linker resulted in weaker degradation of the target protein CRBN, indicating the atomic makeup is critical. | explorationpub.com |

Integration into Bivalent Ligand Architectures

The synthesis of PROTACs involves the stepwise or convergent connection of the two ligands via the linker. nih.gov Benzyloxycarbonyl-PEG3-acid is a valuable reagent in this process due to its bifunctional nature. The terminal carboxylic acid can be activated (e.g., with HATU or EDC) to react with an amine group on one of the ligands (either the POI-binder or the E3-binder). broadpharm.combroadpharm.com Following this conjugation, the Cbz protecting group on the other end of the linker is removed, revealing an amine that can then be coupled to the second ligand, completing the bivalent structure.

Bioconjugation Chemistries for Bioactive Molecules

Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule such as a peptide, protein, or nucleic acid. ub.edu Benzyloxycarbonyl-PEG3-acid is a useful tool in this field, enabling the PEGylation of various bioactive molecules. broadpharm.comruixibiotech.com PEGylation, the attachment of PEG chains, can enhance the solubility, stability, and pharmacokinetic properties of biomolecules. peptide.comresearchgate.net

The dual functionality of Benzyloxycarbonyl-PEG3-acid allows for controlled, directional conjugation. broadpharm.combroadpharm.com The carboxylic acid can be activated to form an amide bond with an available amine on a target molecule. broadpharm.com This strategy is employed to link the PEG3 moiety to proteins, peptides, and other molecules for applications in drug delivery and proteomics. broadpharm.combroadpharm.com The hydrophilic PEG spacer can also help to reduce aggregation and minimize steric hindrance in the final conjugate. conju-probe.com

Conjugation to Peptides and Proteins

The modification of peptides and proteins with linkers like Benzyloxycarbonyl-PEG3-acid is a key strategy for enhancing their therapeutic or diagnostic potential. peptide.com The Cbz group is a carbamate (B1207046) protecting group commonly used for amines in peptide synthesis. lifetein.com The linker's carboxylic acid can react with primary amine groups, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, to form a stable amide bond. broadpharm.com This process, often referred to as PEGylation, can improve the solubility of hydrophobic peptides and shield them from enzymatic degradation or an immune response. peptide.comresearchgate.net

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, where a peptide chain is assembled stepwise while anchored to an insoluble resin support. bachem.com This method simplifies purification, as reagents and byproducts can be washed away after each step. bachem.com Heterobifunctional linkers like Benzyloxycarbonyl-PEG3-acid can be incorporated into peptides during SPPS. peptide.comclemson.edu

In the context of Fmoc-based SPPS, which uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection, a Cbz-protected PEG-acid can be coupled to the N-terminus of the resin-bound peptide chain. nih.gov The Cbz group is stable to the piperidine (B6355638) treatment used to remove the Fmoc group in each cycle, providing an orthogonal protection strategy. nih.gov Once the peptide sequence is complete, the Cbz-protected PEGylated peptide can be cleaved from the resin. The Cbz group can then be removed in a subsequent step, providing a free amine on the PEG linker for further conjugation to another molecule, such as a drug or a dye. This approach allows for the precise, site-specific modification of synthetic peptides.

The conjugation of PEG chains to self-assembling peptides can profoundly influence their behavior, leading to the formation of novel nanomaterials like hydrogels. researchgate.netnih.govnih.gov Self-assembly is often driven by non-covalent interactions between the peptide segments, such as hydrogen bonding to form β-sheet structures and hydrophobic or aromatic stacking interactions. researchgate.netreading.ac.uk

When a hydrophilic PEG chain like that from Benzyloxycarbonyl-PEG3-acid is attached to a hydrophobic, self-assembling peptide, it creates an amphiphilic molecule. researchgate.net These peptide-PEG conjugates can self-assemble in aqueous solution into various nanostructures, including fibrils, ribbons, and micelles. researchgate.netreading.ac.uk In some systems, the self-assembly of the peptide portion forms an initial network, which can be further stabilized by the PEG chains. nih.govwpmucdn.com For example, a study demonstrated the formation of a dual-network hydrogel where one network was formed by the self-assembly of peptides into β-sheets, and a second, covalent network was formed by reacting the peptide's lysine side chains with an NHS-activated PEG polymer. nih.govnih.gov While this specific study used a different PEG derivative, the principle illustrates how the interplay between peptide self-assembly and PEG conjugation can be used to construct robust biomaterials. The introduction of the PEG moiety generally does not interfere with the peptide's intrinsic self-assembling properties. wpmucdn.com

Table 2: Summary of Compound Names

Compound Name Abbreviation/Synonym
Benzyloxycarbonyl-PEG3-acid Cbz-PEG3-acid
Proteolysis-Targeting Chimera PROTAC
Ribonuclease-Targeting Chimera RiboTAC
9-fluorenylmethyloxycarbonyl Fmoc
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATU
Cereblon CRBN
Solid-Phase Peptide Synthesis (SPPS) Applications

Linkage to Small Molecule Ligands and Probes

The unique architecture of Benzyloxycarbonyl-PEG3-acid makes it an effective linker for attaching small molecule ligands and probes to larger biomolecules, a cornerstone of targeted therapies and diagnostics. Its application is particularly prominent in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). biochempeg.commedchemexpress.commedchemexpress.com

In ADC construction, the linker connects a potent cytotoxic payload to a monoclonal antibody (mAb). biochempeg.comfujifilm.com The PEG3 component of the linker enhances the solubility and stability of the conjugate and can contribute to higher drug-to-antibody ratios without promoting aggregation. biochempeg.com The carboxylic acid end of Cbz-PEG3-acid can be activated to form a stable amide bond with an amine group on a payload or a modified amino acid within the antibody. broadpharm.com

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. medchemexpress.commedchemexpress.com Cbz-PEG3-acid serves as a PEG-based linker connecting the ligand for the target protein to the ligand for the E3 ligase. medchemexpress.com The defined length and hydrophilic nature of the PEG spacer are critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Detailed research has demonstrated the utility of similar PEG linkers in creating complex theranostic agents. For instance, a small-molecule prodrug conjugate (SMPDC) designed for neuroendocrine prostate cancer utilized a PEG3 linker as part of a larger construct that included a targeting peptide (octreotide), a chelator for PET imaging (DOTA), and a releasable cytotoxic drug (FTY720). mdpi.comresearchgate.net The linker, which included a p-amino-benzyloxycarbonyl (pABOC) moiety, was essential for connecting the drug component to the targeting scaffold. mdpi.com

ApplicationExample Ligand/ProbePurpose of LinkageResearch Context
Antibody-Drug Conjugates (ADCs) Cytotoxic payloads (e.g., Auristatins, Maytansinoids)Targeted delivery of chemotherapy to cancer cells. biochempeg.comfujifilm.comCancer Therapy biochempeg.comfujifilm.com
PROTACs E3 Ubiquitin Ligase Ligand & Target Protein LigandInduction of selective protein degradation. medchemexpress.comTargeted Protein Degradation medchemexpress.commedchemexpress.com
Theranostic Prodrugs FTY720 (antagonist of sphingosine (B13886) kinase 1)Controlled release of a therapeutic agent at a targeted site, enabled by a cleavable linker system. mdpi.comNeuroendocrine Prostate Cancer mdpi.com
Activity-Based Probes GW9662 (Nuclear Receptor Ligand)Development of probes for target engagement and identification studies in chemical proteomics. rockefeller.eduChemical Biology rockefeller.edu

Development of Functional Polymeric Systems

Benzyloxycarbonyl-PEG3-acid and its derivatives are valuable building blocks in the creation of functional polymeric systems designed for advanced biomedical applications, such as drug delivery and tissue engineering. msesupplies.comscholaris.ca The incorporation of PEG units into polymers modifies their physical and biological properties, a strategy central to modern polymer design. issuu.com

PEGylation Strategies in Polymer Design

PEGylation, the process of attaching PEG chains to molecules or materials, is a widely used strategy to improve the therapeutic properties of drugs and biomaterials. issuu.com Using a monodisperse linker like Benzyloxycarbonyl-PEG3-acid provides precise control over the length and composition of the spacer arm, which is crucial for optimizing the final properties of the conjugate. msesupplies.com

Key advantages conferred by PEGylation in polymer design include:

Increased Solubility : The hydrophilic nature of the PEG chain enhances the aqueous solubility of hydrophobic drugs or polymers. broadpharm.comissuu.com

Reduced Immunogenicity : The PEG chain can create a protective shield around a therapeutic protein or nanoparticle, masking it from the immune system. biochempeg.comissuu.com

Altered Pharmacokinetics : PEGylation increases the hydrodynamic volume of a molecule, which reduces its renal clearance and prolongs its circulation time in the bloodstream. biochempeg.comissuu.com

In the context of polymer design, Cbz-PEG3-acid acts as a heterobifunctional linker. Its carboxylic acid can be used as a point of attachment to a polymer backbone or monomer, while the Cbz-protected amine, after deprotection, offers a reactive site for conjugating drugs, targeting ligands, or other functional moieties. broadpharm.comnih.gov

Incorporation into Graft Copolymers and Dendrimers

The structure of Benzyloxycarbonyl-PEG3-acid is well-suited for the synthesis of complex, branched polymer architectures like graft copolymers and dendrimers. openpr.com These structures are of great interest for drug delivery due to their ability to carry a high payload of therapeutic agents.

Graft Copolymers : These polymers consist of a main polymer chain with one or more side chains (grafts) attached. In one advanced drug delivery system, researchers developed nanoparticles from a graft copolymer, poly(D,L-lactide-co-2-methyl-2-carboxytrimethylene carbonate)-graft-poly(ethylene glycol) (P(LA-co-TMCC)-g-PEG). scholaris.ca While not using Cbz-PEG3-acid directly, this study highlights the principle: the PEG side chains provide a hydrophilic shell for the nanoparticle, improving stability and solubility. The carboxylic acid groups along the polymer backbone serve as handles for further modification, such as drug attachment. scholaris.ca A linker like Cbz-PEG3-acid could be used to introduce these PEG grafts onto a polymer backbone containing suitable functional groups.

Dendrimers and Star Polymers : Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. Cbz-PEG3-acid can be used as a building block in the stepwise synthesis of dendrimers, where each successive "generation" of branches adds new functional endpoints. For example, the deprotected amine of the linker could be reacted with a molecule containing multiple activated carboxylic acids to create a branched core, with each branch terminating in a Cbz-protected amine, ready for the next step of synthesis or functionalization. The principles of creating such multi-arm structures have been demonstrated through the synthesis of 3-arm star polymers using click reactions between functionalized polymer arms and a central linking agent. researchgate.net

Facilitation of Click Chemistry Architectures

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for molecular construction. precisepeg.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). biochempeg.comlumiprobe.com Benzyloxycarbonyl-PEG3-acid is a key precursor for creating reagents used in these powerful ligation strategies. lumiprobe.com

Precursor to Azide (B81097) or Alkyne Functionalized PEG Linkers

The true power of Benzyloxycarbonyl-PEG3-acid in this context lies in its role as a synthetic intermediate. Its two distinct functional groups can be independently modified to introduce bio-orthogonal handles like azides and alkynes.

Synthesis of Azide-PEG3-acid : The Cbz-protected amine can be deprotected under acidic conditions to reveal a primary amine. broadpharm.comnih.gov This amine can then be reacted with an azide-containing reagent, or the entire molecule can be built up from an azide-containing starting material. The resulting Azide-PEG3-carboxylic acid is a bifunctional linker where the azide group can react with an alkyne via click chemistry, and the carboxylic acid can react with an amine. lumiprobe.com

Synthesis of Alkyne-PEG3-acid : Similarly, the deprotected amine can be reacted with an activated carboxylic acid that also contains a terminal alkyne (e.g., propargyl group). biochempeg.com Alternatively, the carboxylic acid end of Cbz-PEG3-acid can be coupled to an amine-containing alkyne. The resulting Alkyne-PEG3-acid is ready for CuAAC or strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-functionalized molecule. precisepeg.combiochempeg.comlumiprobe.com

These derived linkers are essential tools for modularly assembling complex molecules, such as labeling proteins, creating ADCs, or functionalizing surfaces. biochempeg.comlumiprobe.com

Applications in Macrocyclization and Complex Supramolecular Assemblies

The bifunctional, bio-orthogonal linkers derived from Cbz-PEG3-acid are instrumental in constructing large, highly organized molecular structures. The precision and efficiency of click chemistry enable the reliable formation of macrocycles and other complex supramolecular assemblies.

A compelling example is the synthesis of a theranostic small-molecule prodrug conjugate (T-SMPDC) built upon a central triazine core. mdpi.com This complex assembly featured three distinct functional arms attached via PEG linkers. One of these connections was made using a click chemistry reaction, forming a stable 1,2,3-triazole linkage between a propargyl-PEG group on the triazine core and an azide-functionalized drug conjugate. mdpi.com This demonstrates how click chemistry, enabled by precursors like Cbz-PEG3-acid, allows for the convergent and modular assembly of multifunctional nanomedicines. The hydrophilic PEG linker is crucial not only for the synthetic strategy but also for optimizing the in vivo kinetics of the final assembly. mdpi.comresearchgate.net

Iv. Analytical Methodologies for Benzyloxy Carbonyl Peg3 Acid Derivatives in Research

Spectroscopic Characterization (e.g., NMR, MS) of Synthetic Intermediates and Products

Spectroscopic methods are indispensable for the structural elucidation of Benzyloxycarbonyl-PEG3-acid and its derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used to confirm the identity and purity of synthetic intermediates and final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. For instance, in the synthesis of N-substituted glycine (B1666218) N-carboxyanhydrides, ¹H NMR is used to identify characteristic peaks of the starting materials and products. For example, the ¹H NMR spectrum of N-Benzyloxycarbonyl-N-n-butylglycine shows distinct signals for the methyl, methylene, and phenyl protons, confirming the structure of this intermediate. tu-dresden.de Quantitative NMR (qNMR) can also be employed, using an internal standard like maleic acid, to determine the precise concentration of PEGylated compounds. biorxiv.org

Mass Spectrometry (MS) is crucial for determining the molecular weight of the synthesized compounds, confirming that the desired reaction has occurred. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly used. caltech.edu For PEGylated proteins, MS provides information on the accurate average molecular weight and the degree of PEGylation. nih.govsciex.com The analysis of PEGylated biomolecules can be challenging due to the polydispersity of the PEG chain, which can lead to spectral congestion. sciex.com High-resolution TOF MS can provide high-confidence intact mass identification. sciex.com

Below is a table summarizing typical analytical data for a related compound, Cbz-NH-PEG3-C2-acid, which illustrates the type of information obtained from these techniques.

Analytical Technique Result Reference
Appearance Colorless to light yellow (Liquid) medchemexpress.com
¹H NMR Spectrum Consistent with structure medchemexpress.com
Mass Spectrometry (MS) Consistent with structure medchemexpress.com
Purity (HPLC) 99.82% medchemexpress.com

Chromatographic Purification Techniques (e.g., HPLC, UPLC) for PEGylated Species

Chromatographic techniques are essential for the purification and analysis of PEGylated compounds, separating them from unreacted reagents, byproducts, and isomers. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for this purpose. lcms.cz

High-Performance Liquid Chromatography (HPLC) is widely used for the separation, purification, and quantification of PEGylated molecules. nih.gov Different HPLC modes are employed based on the properties of the molecules being separated:

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is effective for removing low molecular weight impurities and separating PEGylated proteins from native proteins.

Ion-Exchange Chromatography (IEX) separates molecules based on their surface charge. It is particularly useful for separating positional isomers of PEGylated proteins. google.com

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. This technique is effective for the analysis and purification of peptides and smaller proteins, and can be used to identify PEGylation sites. nih.gov

Hydrophobic Interaction Chromatography (HIC) separates proteins based on weak hydrophobic interactions and can be a useful supplementary tool to IEX. nih.gov

Since PEGs often lack a UV chromophore, detectors such as Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD) are often used in conjunction with HPLC. thermofisher.com

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to traditional HPLC. lcms.cz Both SE-UPLC and RP-UPLC configurations are used for the analysis of PEGylated proteins, often with ELSD for enhanced detection of PEG-containing species. lcms.cz

The following table outlines common chromatographic techniques used for the purification of PEGylated compounds.

Chromatographic Technique Principle of Separation Primary Application in PEGylation Reference
Size-Exclusion Chromatography (SEC) Molecular size (hydrodynamic radius)Removal of unreacted PEG and native proteins; separation of different PEGylated forms. nih.gov
Ion-Exchange Chromatography (IEX) Surface chargeSeparation of positional isomers of PEGylated proteins. nih.gov
Reversed-Phase HPLC (RP-HPLC) HydrophobicityIdentification of PEGylation sites; purification of PEGylated peptides and small proteins. nih.gov
Hydrophobic Interaction Chromatography (HIC) HydrophobicitySupplementary purification of PEGylated proteins. nih.gov

Advanced Characterization of Conjugates and Assemblies in Chemical Biology Research

The covalent attachment of Benzyloxycarbonyl-PEG3-acid linkers to biomolecules, such as proteins or peptides, results in conjugates with altered properties that require advanced characterization. nih.gov This is particularly important in the development of antibody-drug conjugates (ADCs), where the linker plays a crucial role in the stability and efficacy of the therapeutic. biochempeg.com

The structural changes induced by PEGylation present analytical challenges due to the potential heterogeneity of the final product in terms of the degree and sites of PEG attachment. nih.gov Advanced analytical techniques are therefore necessary for a detailed characterization of these complex biomolecules.

Coupled Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the detailed characterization of PEGylated proteins. nih.gov It combines the separation power of HPLC with the mass determination capabilities of MS, allowing for the accurate measurement of molecular weight and the degree of PEGylation. nih.govsciex.com Two-dimensional LC (2D-LC) systems can further enhance separation, for example, by using SEC in the first dimension to separate high molecular weight PEGylated proteins from low molecular weight reagents, which are then further analyzed by reversed-phase chromatography in the second dimension. thermofisher.comchromatographyonline.com

The characterization of self-assembling PEG-peptide conjugates is another area where advanced analytical methods are crucial. These conjugates can form various nanostructures, such as micelles and hydrogels, whose formation and properties are studied using a combination of techniques including NMR spectroscopy and mass spectrometry. acs.org

The development of reliable analytical methods is essential for the quality control and characterization of products containing PEGylated moieties. chromatographyonline.com For instance, a robust SEC method can be developed to resolve and quantify a wide range of size variants of a PEG-protein conjugate, which is a critical quality attribute. chromatographyonline.com

V. Emerging Research Avenues and Future Perspectives

Innovations in Linker Chemistry for Enhanced Bioactivity

Research into novel drug-linker architectures for antibody-drug conjugates (ADCs) has highlighted the importance of hydrophilic linkers like those based on PEG. researchgate.netbiochempeg.com The design of ADCs is a balancing act between maintaining stability in systemic circulation and allowing for efficient cleavage and drug release within the target tumor cell. biochempeg.com The Benzyloxycarbonyl-PEG3-acid structure provides a stable platform that, following deprotection and further modification, can be integrated into more complex, cleavable systems sensitive to the tumor microenvironment (e.g., pH or specific enzymes). rsc.org For instance, the carboxylic acid can be coupled to a payload, while the amine (after deprotection of the benzyloxycarbonyl group) can be attached to a targeting antibody, often via another functional handle. broadpharm.com This modularity allows for the rational design of conjugates where the linker actively contributes to the therapeutic index. researchgate.netacs.org

Table 1: Comparison of Related Benzyloxycarbonyl-PEG-Acid Linkers ```html

*Data sourced from BroadPharm.*[ broadpharm.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlYYemJN3oTqf9XymN7w35gPLhgG7CTe_AH2Icfq-9MVLdg59hlT_ie48OyM8p40ipIcPG80pujxJZ040i4f1ewjvZw3-OuG-gK-Zm37zapZIpyb2ShaFVB1x7ZAr8JaNTZQ%3D%3D)]

Expansion into Novel Targeted Degradation Modalities

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that eliminates disease-causing proteins rather than merely inhibiting them. nih.govThe most established TPD approach, Proteolysis-Targeting Chimeras (PROTACs), utilizes heterobifunctional molecules to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. biochempeg.commdpi.com The linker connecting the target-binding ligand and the E3-recruiting ligand is a critical component of a PROTAC, and its composition heavily influences the efficacy of the resulting degrader. jenkemusa.comprecisepeg.comBenzyloxycarbonyl-PEG3-acid is an ideal scaffold for PROTAC linker synthesis. medchemexpress.comPEG-based linkers are the most common motifs used in PROTACs, appearing in over half of reported molecules. biochempeg.comThe inclusion of a PEG spacer can increase the water solubility and cell permeability of the PROTAC, potentially improving oral absorption. biochempeg.comjenkemusa.comFurthermore, the specific length of the linker is crucial for the stable formation of the ternary complex (protein-PROTAC-E3 ligase), and the defined structure of Benzyloxycarbonyl-PEG3-acid allows for systematic and rational optimization of this parameter. cellgs.comnih.govIts bifunctional nature enables the modular and rapid assembly of PROTAC libraries for screening. biochempeg.comnih.gov Beyond the well-established PROTACs, new degradation modalities are expanding the scope of TPD. nih.govLysosome-Targeting Chimeras (LYTACs), for example, target extracellular and membrane-bound proteins for degradation by linking them to lysosome-targeting receptors. mdpi.comnih.govAnother strategy, Autophagy-Targeting Chimeras (AUTACs), hijacks the autophagy pathway. mdpi.comThese novel chimeras also rely on a linker to bridge the target protein with the degradation machinery. The principles of linker design learned from PROTACs are directly applicable, and versatile building blocks like Benzyloxycarbonyl-PEG3-acid are being explored for the synthesis of LYTACs and other next-generation degraders. researchgate.netFor instance, a LYTAC was developed to engage the liver-specific asialoglycoprotein receptor (ASGPR) for cell-type-specific protein degradation, demonstrating the potential for tissue-targeted therapies. nih.gov

Development of Multifunctional Probes and Tools for Chemical Biology

The precise, heterobifunctional nature of Benzyloxycarbonyl-PEG3-acid makes it a valuable reagent for constructing sophisticated probes and tools for chemical biology research. mq.edu.auChemical probes are essential for identifying and studying protein function, interactions, and localization within the complexity of a living cell. nih.govA typical probe consists of three elements: a binding group for the target, a reporter tag for detection or purification, and a linker to connect them. mq.edu.au Benzyloxycarbonyl-PEG3-acid provides a flexible and hydrophilic linker for this purpose. conju-probe.comThe terminal carboxylic acid can be readily coupled to a targeting moiety, such as a small molecule inhibitor or a peptide, using standard amide bond formation chemistry. broadpharm.comFollowing this, the benzyloxycarbonyl (Cbz) protecting group can be removed under mild hydrogenolysis conditions to reveal a primary amine. broadpharm.comThis amine can then be conjugated to a variety of functional moieties, including:

Reporter Tags: Fluorophores (e.g., Rhodamine, Fluorescein) for visualization by microscopy or in-gel fluorescence. nih.gov* Affinity Handles: Biotin for affinity purification and enrichment of target proteins for identification by mass spectrometry. nih.gov* Click Chemistry Handles: Groups like azides or alkynes that allow for further, highly specific modification via bio-orthogonal click chemistry reactions. nih.gov This modular approach allows for the creation of trifunctional probes that incorporate elements for target binding, detection, and isolation within a single molecule, streamlining proteomics workflows. nih.govFor example, a multifunctional probe was designed with a benzophenone (B1666685) photocrosslinker, a PEG linker, and multiple alkyne handles for both peptide stapling and target enrichment. nih.govThe hydrophilic PEG3 spacer in such constructs helps to minimize steric hindrance and reduce non-specific binding by preventing aggregation, thereby improving the probe's performance and solubility. conju-probe.com

**Table 2: Potential Components for Multifunctional Probes Using a PEG3 Linker Scaffold** ```html

Computational and Rational Design Approaches for PEGylated Architectures

The development of advanced therapeutics and nanomaterials is increasingly driven by rational design principles, moving away from empirical, trial-and-error approaches. nih.govComputational tools and a deeper understanding of structure-activity relationships are enabling the de novo design of complex molecules with precisely tailored properties. acs.orgPEGylated architectures, including those built with Benzyloxycarbonyl-PEG3-acid, are a key focus of this design revolution. ens-lyon.fr Rational design is being applied to optimize PEGylated systems for drug delivery. nih.govFor example, copolymers containing PEG can be designed to self-assemble into stable nanoparticles of a specific size, facilitating long blood circulation and deep tumor penetration. nih.govmdpi.comThe ratio of the hydrophilic PEG block to the hydrophobic core is a critical design parameter that governs the formation and stability of these nanostructures, such as micelles or vesicles. mdpi.combeilstein-journals.orgComputational modeling can help predict how these parameters will influence drug loading and release characteristics. ens-lyon.fr In the context of bioconjugation, computational methods are used to model how the attachment of a PEG linker will affect a protein's stability, solubility, and function. ens-lyon.frThis is particularly important for PEGylated protein drugs, where the site of PEG attachment must be carefully controlled to preserve biological activity. nih.govLinkers incorporating a Cbz-protected amino acid, similar to Benzyloxycarbonyl-PEG3-acid, have been designed to facilitate enzymatic conjugation and subsequent analysis of the PEGylation site, demonstrating a highly rational approach to creating well-defined biopharmaceuticals. nih.govThis synergy between synthetic chemistry, using well-defined building blocks, and computational design is accelerating the creation of next-generation materials and therapeutics with enhanced performance and predictability. acs.orgsnf.ch

Compound Reference Table

Table 3: Chemical Compounds Mentioned in This Article

Generated html

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Benzyloxy Carbonyl-PEG3-Acid, and how can reaction efficiency be optimized?

  • Methodology :

  • Protection of functional groups : Use benzyloxy carbonyl (Cbz) to protect amine groups during synthesis. This prevents undesired side reactions, as seen in analogous compounds like N-Benzyloxycarbonyl-DL-alanine .
  • PEG3 coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to conjugate the Cbz-protected moiety to the PEG3-acid backbone. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.
  • Purification : Recrystallization or column chromatography (silica gel, gradient elution) is recommended, similar to protocols for benzoic acid derivatives .
  • Storage : Store at 0–6°C in inert conditions to prevent hydrolysis, as observed in structurally related benzyloxy boronic acids .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodology :

  • Analytical techniques : Use HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm purity >95%, aligning with purity standards for benzyloxy derivatives in reagent catalogs .
  • Melting point analysis : Compare observed melting points (e.g., 119–123°C for similar Cbz-protected bicyclic compounds) to literature values to detect impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in stability data for this compound under varying pH conditions?

  • Methodology :

  • pH-dependent stability assays : Conduct accelerated degradation studies (e.g., 25°C, pH 2–12) and quantify intact compound via LC-MS. For example, Cbz groups are labile under acidic conditions, requiring buffered neutral environments for stability .
  • Controlled storage experiments : Compare decomposition rates at 4°C vs. ambient temperatures, referencing storage protocols for benzyloxy boronic acids (e.g., 0–6°C for 4-Benzyloxyphenylboronic acid) .

Q. How does the benzyloxy carbonyl group affect the pharmacokinetic behavior of PEG3-acid conjugates in drug delivery systems?

  • Methodology :

  • Solubility profiling : Measure logP values (octanol/water partitioning) to assess hydrophilicity. PEG3 enhances aqueous solubility, while the Cbz group introduces mild hydrophobicity, as seen in PEGylated ADC linkers .
  • In vitro release studies : Use simulated biological fluids (e.g., plasma, lysosomal pH 5.0) to evaluate Cbz deprotection kinetics and payload release rates .

Q. What advanced spectroscopic techniques are optimal for characterizing this compound’s structural integrity in complex matrices?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra, particularly for PEG3’s ethylene oxide units and the Cbz aromatic ring .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to validate stoichiometry .

Key Considerations

  • Experimental Design : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize studies on stability or pharmacokinetics .
  • Contradiction Mitigation : Cross-validate data using orthogonal methods (e.g., NMR + LC-MS) to address variability in stability assays.
  • Ethical Compliance : Follow OSHA/NIOSH guidelines for handling reactive intermediates (e.g., benzoyl chloride derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.